
Clomifene citrate
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of clomifene citrate involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine to produce clomifene . Industrial production methods often involve the use of acetic acid or trifluoroacetic acid as solvents . The process typically includes the addition of citric acid monohydrate to form the citrate salt of clomifene .
Analyse Des Réactions Chimiques
Clomifene citrate undergoes various chemical reactions, including:
Oxidation: Clomifene can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: N-dealkylation and methoxylation are common substitution reactions.
Common Reagents and Conditions: Reactions often involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.
Major Products: The major products formed include hydroxylated and dealkylated metabolites.
Applications De Recherche Scientifique
Clinical Applications
1. Induction of Ovulation:
- Primary Use: Clomifene citrate is primarily indicated for women with anovulatory infertility. Studies indicate a live birth rate of 20% to 40% after six months of treatment .
- Conditions Treated: It is effective for conditions such as PCOS, post-oral-contraceptive amenorrhea, and secondary amenorrhea .
2. Male Infertility:
- Off-label Use: this compound is also used off-label in men to treat secondary hypogonadism and male infertility by increasing serum testosterone levels . Research indicates that it can improve sperm parameters such as motility and viability .
3. Treatment of Headaches:
- Innovative Applications: Recent studies have explored the use of this compound in treating short-lasting unilateral neuralgiform headache attacks (SUNCT), although it is not FDA-approved for this indication .
Efficacy in Female Infertility
A randomized controlled trial compared this compound with letrozole for women undergoing intrauterine insemination (IUI). The results showed that while both medications were effective, letrozole had a higher cumulative pregnancy rate compared to this compound .
In another study involving 2,841 clomifene cycles, various patient characteristics were analyzed to determine factors influencing success rates. Key findings included that younger patients with better semen quality had higher chances of successful outcomes .
In Vitro Studies on Male Fertility
Research conducted on male NMRI mice demonstrated that this compound improved sperm motility and fertilization rates significantly at specific doses (0.1 µg/ml and 1 µg/ml) without notable side effects . This suggests potential applications in assisted reproductive technologies.
Case Studies
Case Study 1: this compound in PCOS
A cohort study involving women diagnosed with PCOS showed that this compound effectively induced ovulation in 70% of participants after three cycles. Subsequent pregnancies were reported, highlighting its role as a first-line treatment .
Case Study 2: Clomifene in Male Infertility
In a clinical setting, men treated with this compound for secondary hypogonadism exhibited significant increases in testosterone levels and improvements in sperm count and motility after three months of therapy. This supports its use as a non-invasive treatment option for male infertility .
Mécanisme D'action
Clomifene citrate works by binding to estrogen receptors in the hypothalamus, blocking the negative feedback of estrogen on gonadotropin release . This leads to an increase in the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn stimulates the development and maturation of ovarian follicles, leading to ovulation . In men, it increases testosterone production by stimulating the release of gonadotropins .
Comparaison Avec Des Composés Similaires
Clomifene citrate is often compared with other selective estrogen receptor modulators (SERMs) such as tamoxifen and toremifene. Unlike tamoxifen, which is primarily used in the treatment of breast cancer, clomifene is mainly used for its ovulatory stimulant properties . Enclomiphene, an isomer of clomifene, is specifically used in testosterone replacement therapy . Letrozole, another compound used to treat infertility, works by inhibiting aromatase, an enzyme involved in estrogen synthesis, rather than modulating estrogen receptors .
Similar Compounds
- Tamoxifen
- Toremifene
- Enclomiphene
- Letrozole
This compound stands out due to its dual role as both an estrogen agonist and antagonist, making it versatile in treating various conditions related to estrogen receptor modulation .
Activité Biologique
Clomifene citrate, commonly known as clomiphene, is a selective estrogen receptor modulator (SERM) primarily used in the treatment of infertility, particularly in women who do not ovulate. Its biological activity is characterized by its complex interaction with estrogen receptors, leading to various physiological effects that are crucial for reproductive health. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and associated risks of this compound, supported by relevant data and case studies.
This compound acts by selectively binding to estrogen receptors in the hypothalamus, ovaries, endometrium, and cervix. This binding leads to both estrogenic and anti-estrogenic effects depending on the hormonal environment:
- Estrogen Receptor Modulation : Clomifene functions as a partial agonist at estrogen receptor alpha (ERα) when estrogen levels are low and acts as an antagonist when estrogen levels are high. This dual action disrupts the negative feedback mechanism of estrogen on the hypothalamus, stimulating the release of gonadotropin-releasing hormone (GnRH) and subsequently increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels .
- Increased Gonadotropins : The elevation in LH and FSH promotes folliculogenesis and ovulation. Clomifene is often administered during the early part of the menstrual cycle to maximize its efficacy in inducing ovulation .
Pharmacokinetics
This compound is rapidly absorbed after oral administration. Its pharmacokinetic profile includes:
- Absorption : Studies indicate that clomifene is well absorbed with a peak plasma concentration occurring within 6 to 12 hours post-ingestion.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in active metabolites such as 4-hydroxyclomifene, which exhibit significant estrogenic activity .
- Elimination : The elimination half-life ranges from 5 to 7 days, allowing for prolonged biological effects even after cessation of therapy.
Clinical Applications
This compound is predominantly used for:
- Ovulation Induction : It is effective in treating anovulatory infertility due to conditions like polycystic ovary syndrome (PCOS). Clinical trials have demonstrated that clomifene can lead to increased ovulation rates and successful pregnancies .
- Combination Therapies : Research indicates enhanced outcomes when clomifene is combined with other treatments such as metformin or intrauterine insemination (IUI). For instance, a study comparing clomifene with letrozole showed comparable follicular development but differing hormonal profiles .
Case Studies and Research Findings
- Efficacy in Infertility Treatment : A randomized controlled trial involving 214 women undergoing IUI found that clomifene resulted in a significant increase in serum estradiol levels compared to letrozole, indicating its potent effect on ovarian response .
- Teratogenic Effects : Animal studies have raised concerns regarding potential teratogenic effects associated with clomifene use during the periconception phase. Doses as low as 0.75 mg/kg have been linked to reduced fetal viability and developmental abnormalities .
- Hormonal Profile Alterations : A study on adult female Wistar rats indicated that clomifene administration altered hormonal profiles significantly at varying doses (1 mg/kg to 5 mg/kg), affecting reproductive hormone levels without significant changes in body weight .
Risks and Adverse Effects
While this compound is generally well-tolerated, it is associated with several risks:
- Ovarian Hyperstimulation Syndrome (OHSS) : This condition can occur due to excessive stimulation of the ovaries leading to enlarged ovaries and fluid accumulation.
- Multiple Pregnancies : The likelihood of twins or higher-order multiples increases with clomifene treatment.
- Long-term Risks : Concerns about potential links to ovarian cancer persist, although evidence remains inconclusive.
Propriétés
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7599-79-3, 50-41-9 | |
Record name | Enclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enclomiphene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.